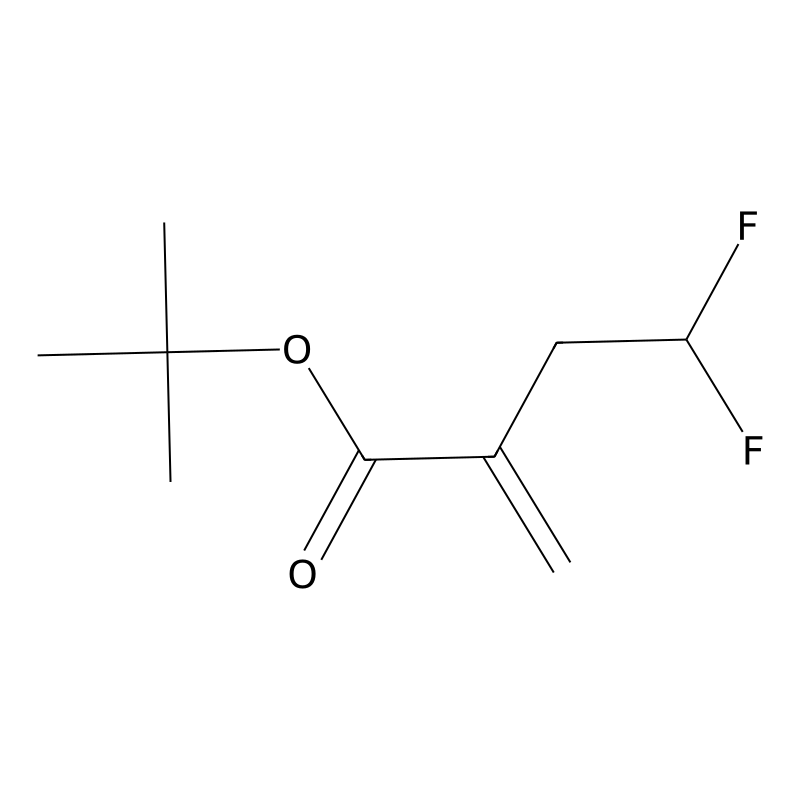

tert-butyl 4,4-difluoro-2-methylidenebutanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Tert-butyl 4,4-difluoro-2-methylidenebutanoate is an organic compound characterized by its unique structure, which includes a tert-butyl group and two fluorine substituents on the 4-position of a 2-methylidenebutanoate moiety. Its molecular formula is , and it has a molecular weight of approximately 182.18 g/mol. The compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the presence of fluorine atoms, which can enhance biological activity and alter chemical reactivity.

- Oxidation: The presence of the tert-butyl group allows for selective oxidation reactions, which can lead to the formation of alcohols or ketones.

- Reduction: This compound can undergo reduction processes to yield corresponding alcohols.

- Substitution Reactions: The difluoromethyl group can be involved in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Several methods can be employed to synthesize tert-butyl 4,4-difluoro-2-methylidenebutanoate:

- Fluorination Reactions: Utilizing fluorinating agents such as sulfur tetrafluoride or other fluorinating reagents can introduce fluorine atoms into the compound.

- Esterification: The reaction between tert-butyl alcohol and 4,4-difluoro-2-methylidenebutanoic acid under acidic conditions can yield the desired ester.

- Mitsunobu Reaction: This method may also be applicable for introducing functional groups into the molecule while maintaining its structural integrity .

Tert-butyl 4,4-difluoro-2-methylidenebutanoate has several potential applications:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex fluorinated compounds.

- Pharmaceuticals: Given its unique properties, it may find use in drug development, particularly in designing new therapeutic agents with improved efficacy.

- Agricultural Chemicals: The compound could potentially be explored for use in agrochemicals due to its possible biological activity against pests or diseases .

Tert-butyl 4,4-difluoro-2-methylidenebutanoate shares similarities with several other compounds that also contain tert-butyl groups and fluorinated moieties. Here are some comparable compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl 4-fluoro-2-nitrobenzoate | Tert-butyl group; nitro substituent | Contains a nitro group that may enhance reactivity |

| Butylated Hydroxytoluene | Hydroxytoluene structure with tert-butyl groups | Known antioxidant properties; widely used in food preservation |

| Tert-butyl 4-hydroxybenzoate | Hydroxybenzoate structure; tert-butyl group | Used as a preservative; exhibits antimicrobial properties |

The uniqueness of tert-butyl 4,4-difluoro-2-methylidenebutanoate lies in its specific combination of fluorine substituents which may impart distinct chemical and biological properties compared to these similar compounds.